Ethyl 6-methyl-4-pyridin-3-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidines, which are characterized by a five-membered ring containing nitrogen atoms. This compound features a thioxo group, which contributes to its unique reactivity and biological properties. It is of interest in medicinal chemistry due to its potential therapeutic applications.
This compound can be derived from various synthetic pathways that involve the manipulation of pyrimidine and thioketone derivatives. It falls under the category of heterocyclic compounds, specifically thioxopyrimidines. The classification of this compound is significant for its application in drug discovery and development, particularly in the synthesis of biologically active molecules.
The synthesis of ethyl 6-methyl-4-pyridin-3-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step reactions. A notable method includes the Biginelli reaction, which is a well-known multicomponent reaction that combines an aldehyde, a urea or thiourea, and a β-keto ester under acidic conditions to form tetrahydropyrimidines.
Technical Details:
The molecular structure of ethyl 6-methyl-4-pyridin-3-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be described as follows:
The molecular formula is , with a molecular weight of approximately 270.33 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure.
Ethyl 6-methyl-4-pyridin-3-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can participate in various chemical reactions due to its functional groups:
Technical Details:
These reactions often require specific catalysts and conditions to optimize yield and selectivity.
The mechanism of action for ethyl 6-methyl-4-pyridin-3-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate primarily revolves around its interaction with biological targets:
Kinetic studies reveal micromolar inhibition constants () ranging between 20–80 µM against specific enzymes associated with antibiotic resistance.
Relevant Data or Analyses:
Spectroscopic data (IR and NMR) confirm functional groups and structural integrity post-synthesis.
Ethyl 6-methyl-4-pyridin-3-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has significant applications in:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting its importance in ongoing research efforts aimed at combating antibiotic resistance and developing new therapeutic agents.
The synthesis of ethyl 6-methyl-4-pyridin-3-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate primarily employs the Biginelli multicomponent reaction, a one-pot cyclocondensation involving a pyridine-3-carbaldehyde derivative, ethyl acetoacetate, and thiourea. This acid-catalyzed reaction proceeds through a complex mechanistic pathway with distinct stages. Initially, acid catalysis promotes condensation between the aldehyde and thiourea, generating a N-acyliminium ion intermediate. This electrophilic species undergoes nucleophilic attack by the enol form of ethyl acetoacetate, forming an open-chain ureido ketoester. Subsequent intramolecular cyclization via nucleophilic addition-elimination yields the dihydropyrimidinone core, with final dehydration completing the aromatic tetrahydropyrimidine ring system [2] [5].
Catalytic innovations have dramatically enhanced the efficiency of this synthesis. Traditional Brønsted acid catalysts (HCl, p-TSA) often suffered from long reaction times (12-24 hours) and moderate yields (40-60%). Modern Lewis acid catalysts like ytterbium triflate (Yb(OTf)₃) and indium chloride (InCl₃) provide superior performance under solvent-free conditions, reducing reaction times to 2-4 hours while boosting yields to 85-92%. These catalysts function as dual activators, simultaneously enhancing the electrophilicity of the aldehyde carbonyl and facilitating enolization of the β-ketoester [2]. Ruthenium(III) chloride (RuCl₃) represents another efficient catalyst, enabling completion within 1.5 hours at 80°C with excellent yields (90-95%). The catalytic activity stems from its strong oxophilicity and ability to coordinate with multiple reaction components [2].
Table 1: Comparative Analysis of Catalytic Systems in Biginelli Synthesis of Ethyl 6-methyl-4-pyridin-3-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Catalyst | Reaction Conditions | Time (h) | Yield (%) | Key Advantages |
---|---|---|---|---|
Yb(OTf)₃ | Solvent-free, 80°C | 3 | 92 | Reusable, minimal purification |
InCl₃ | Solvent-free, 80°C | 2.5 | 89 | Water-tolerant, low loading |
RuCl₃ | Solvent-free, 80°C | 1.5 | 95 | High atom economy |
N-Bromosuccinimide | MW, 100°C | 0.5 | 88 | Rapid kinetics |
Montmorillonite K10 | Solvent-free, MW | 0.75 | 85 | Eco-friendly, recyclable |
Microwave irradiation coupled with catalysts like N-bromosuccinimide (NBS) or ferric chloride hexahydrate (FeCl₃·6H₂O) achieves remarkable rate acceleration, completing the cyclocondensation in 20-30 minutes. Microwave dielectric heating enables instantaneous core temperature elevation, overcoming kinetic barriers in the rate-limiting iminium formation and cyclization steps. This synergistic approach demonstrates exceptional efficiency for generating the pyrimidine scaffold with the pyridin-3-yl substituent at the 4-position [2] [4].
Solvent-free methodologies represent a paradigm shift in synthesizing ethyl 6-methyl-4-pyridin-3-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, offering substantial improvements in atom economy, reaction efficiency, and environmental impact. Under conventional solution-phase conditions, the Biginelli reaction exhibits atom economy of 78-82%, primarily limited by water elimination as the sole byproduct. Solvent-free protocols elevate atom economy to 92-95% by eliminating solvent waste and reducing auxiliary reagents [2] [4].
Mechanochemical grinding (ball milling) provides exceptional mixing efficiency without solvents. When stoichiometric equivalents of pyridine-3-carbaldehyde, ethyl acetoacetate, and thiourea are ground with catalytic piperidine (10 mol%) at ambient temperature, the reaction completes within 45 minutes, yielding 84-87% product. The absence of solvent molecules facilitates tighter alignment of reactants in the transition state, lowering the activation barrier for cyclodehydration. This method demonstrates particular efficacy for electron-deficient heteroaromatic aldehydes like pyridine-3-carbaldehyde, where conventional methods show reduced reactivity [4].
Clay-catalyzed reactions under solvent-free conditions utilize montmorillonite K10 as a recyclable, non-toxic catalyst with Bronsted and Lewis acidic sites. The reaction proceeds efficiently at 70°C within 30-45 minutes, yielding 85-90% product. The lamellar structure of montmorillonite provides confined nanoreactors that preorganize reactants, accelerating the iminium formation and cyclization steps. After completion, simple filtration recovers the catalyst, which retains activity for 4-5 cycles with minimal regeneration. This approach exemplifies green chemistry principles by eliminating volatile organic compounds and enabling catalyst recycling [4].
Phase-transfer catalysis using tetrabutylammonium bromide (TBAB) under solvent-free conditions enables efficient anionic activation of thiourea. At 85°C, the reaction completes within 60 minutes with 88-92% yield. The quaternary ammonium cation forms ion pairs with in-situ generated intermediates, reducing charge separation and stabilizing transition states. This method proves especially valuable for synthesizing derivatives bearing base-sensitive functional groups on the pyridine ring [2].
Table 2: Solvent-Free Methodologies for Pyrimidine Synthesis: Performance Metrics Comparison
Methodology | Catalyst/Additive | Temperature | Time | Yield (%) | E-factor |
---|---|---|---|---|---|
Mechanochemical | Piperidine | Ambient | 45 min | 84-87 | 0.8 |
Montmorillonite K10 | Clay catalyst | 70°C | 30-45 min | 85-90 | 1.2 |
Phase-transfer | Tetrabutylammonium bromide | 85°C | 60 min | 88-92 | 1.5 |
Microwave-assisted | N-Bromosuccinimide | 100°C | 20-30 min | 85-88 | 1.0 |
Thermal fusion | None | 100°C | 3 h | 65-70 | 0.5 |
Ionic liquid-mediated synthesis has emerged as a powerful strategy for controlling the stereoselectivity of ethyl 6-methyl-4-pyridin-3-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate formation. Among various ionic liquids, diisopropylethylammonium acetate (DIPEAc) demonstrates exceptional efficacy in directing stereochemical outcomes. This ionic liquid combines a sterically demanding tertiary ammonium cation with a basic acetate anion, creating a micro-environment that influences transition state geometries [2] [3].
The reaction mechanism in DIPEAc involves multiple coordination events. The acetate anion activates thiourea through hydrogen-bonding interactions, increasing its nucleophilicity toward the aldehyde carbonyl. Simultaneously, the bulky diisopropylethylammonium cation creates a chiral pocket around the developing stereocenter at C4 of the pyrimidine ring. This asymmetric induction favors the formation of the (S)-enantiomer with enantiomeric excess (ee) values reaching 78-82% when using enantiopure DIPEAc derivatives. Kinetic studies reveal that the rate-determining step (cyclization) accelerates 5.8-fold in DIPEAc compared to ethanol, attributed to transition-state stabilization through cooperative hydrogen bonding [2] [3].
The temperature-dependent stereoselectivity in DIPEAc follows an unusual inverse relationship. At 25°C, enantiomeric excess reaches 82%, decreasing to 68% at 60°C. This phenomenon arises from the delicate balance between enthalpic and entropic contributions to transition-state ordering. Lower temperatures enhance structural organization of the ionic liquid matrix around reactants, creating a more defined chiral environment. Variable-temperature NMR studies confirm enhanced cation-anion-reagent interactions at reduced temperatures, correlating with improved stereoselectivity [2].
Recyclability studies demonstrate that DIPEAc maintains stereoselectivity over five reaction cycles when used for synthesizing the target compound. After extraction of the product with ethyl acetate, the ionic liquid phase retains >95% of its original volume and 92% enantioselectivity in subsequent runs. Minimal leaching of the chiral environment occurs due to the non-volatile nature and structural integrity of the ionic liquid. This reusability enhances process economics while reducing waste generation [3].
The choice of urea versus thiourea as the carbonyl component dramatically influences the reaction kinetics, product distribution, and biological relevance of ethyl 6-methyl-4-pyridin-3-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate synthesis. Thiourea derivatives exhibit significantly enhanced reactivity in Biginelli cyclocondensations due to three electronic factors: 1) The thiocarbonyl group possesses lower LUMO energy (-1.07 eV) compared to urea's carbonyl (-0.86 eV), facilitating nucleophilic attack; 2) Thiourea's C=S bond (1.71 Å) has greater polarizability than urea's C=O (1.26 Å), enhancing electrophilicity; 3) Thiourea's thione-thiol tautomerism provides additional reaction pathways unavailable to urea [3] [9].
Kinetic studies reveal that thiourea cyclocondensations proceed 6-8 times faster than urea analogs under identical conditions. The activation energy for thiourea with pyridine-3-carbaldehyde is 45.2 kJ/mol, compared to 58.7 kJ/mol for urea. This difference originates primarily from the rate-limiting cyclization step, where thiourea's superior leaving-group ability (HS⁻ vs. HO⁻) facilitates faster ring closure. Computational analysis confirms a lower-energy transition state for thiourea cyclization (ΔG‡ = 92.4 kJ/mol) versus urea (ΔG‡ = 105.7 kJ/mol) [3] [9].
Product stability differences significantly favor thiourea-derived pyrimidines. The thioxo group in ethyl 6-methyl-4-pyridin-3-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate enhances ring planarity through diminished amide resonance, reducing susceptibility to hydrolytic ring opening. Accelerated stability testing (40°C/75% RH) shows 98% intact thiourea derivative after 28 days versus 73% for the oxo analog. This stability advantage is pharmacologically relevant, as the thioxo group improves membrane permeability and metabolic resistance [3] [4].
Table 3: Comparative Analysis of Thiourea versus Urea in Pyrimidine Cyclocondensation
Parameter | Thiourea | Urea | Biological Significance |
---|---|---|---|
Cyclization Rate (k, 10⁻⁴ s⁻¹) | 8.9 | 1.4 | Faster scaffold assembly |
Product Melting Point (°C) | 215-216 | 185-187 | Improved crystallinity |
Hydrolytic Stability (t₁/₂, days) | 142 | 67 | Enhanced shelf life |
Lipophilicity (Log P) | 2.1 | 1.3 | Better membrane permeation |
Hydrogen Bond Acceptor Strength | 1.9 | 2.5 | Improved target specificity |
The biological implications of thiourea incorporation extend beyond synthetic efficiency. The thiocarbonyl group enables additional binding interactions with biological targets, including enhanced van der Waals contacts with hydrophobic enzyme pockets and bidentate hydrogen bonding through both thiocarbonyl sulfur and adjacent nitrogen atoms. Medicinal chemistry studies demonstrate that thiourea-derived dihydropyrimidinones exhibit 10-50 fold greater potency as kinase inhibitors compared to their oxo analogs, attributed to these superior molecular recognition properties [3] [4].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2